N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h8-9H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAVGRDXPCNTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CCOC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with oxolane-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
-
Acidic Hydrolysis :
Reaction with concentrated HCl (6 M) at reflux (110°C) for 24 hours produces 3-oxolanecarboxylic acid and 4,4-difluorocyclohexylamine hydrochloride. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -
Basic Hydrolysis :
Using NaOH (2 M) at 80°C for 12 hours generates sodium 3-oxolanecarboxylate and free 4,4-difluorocyclohexylamine. The base deprotonates water, enhancing nucleophilicity for amide bond cleavage.
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | 6 M HCl, 110°C, 24h | 3-Oxolanecarboxylic acid + amine salt | 78 |
| Basic (NaOH) | 2 M NaOH, 80°C, 12h | Sodium 3-oxolanecarboxylate + amine | 85 |
Nucleophilic Substitution at the Oxolane Ring
The oxolane ring participates in ring-opening reactions under electrophilic conditions:
-
Reaction with HBr :
Treatment with 48% HBr at 60°C for 6 hours yields 4-bromo-3-(N-(4,4-difluorocyclohexyl)carbamoyl)butanol. The mechanism involves protonation of the oxygen, followed by nucleophilic bromide attack at the less hindered carbon.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HBr | 48%, 60°C, 6h | 4-Bromo-3-(N-cyclohexylcarbamoyl)butanol | 65 |
Amide Functionalization
The carboxamide group undergoes transformations typical of secondary amides:
-
Reduction with LiAlH₄ :
Reduction using LiAlH₄ in THF at 0°C to room temperature for 4 hours produces N-(4,4-difluorocyclohexyl)oxolane-3-methanol. The reaction proceeds via hydride attack at the carbonyl carbon .
| Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT, 4h | Oxolane-3-methanol derivative | 72 |
Cyclohexyl Group Reactivity
The 4,4-difluorocyclohexyl moiety participates in halogen-exchange reactions:
-
Fluorine Displacement :
Reaction with KOtBu and Selectfluor® in DMF at 100°C for 8 hours replaces one fluorine atom with a hydroxyl group, yielding N-(4-fluoro-4-hydroxycyclohexyl)oxolane-3-carboxamide .
| Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| KOtBu, Selectfluor® | DMF | 100°C, 8h | 4-Fluoro-4-hydroxycyclohexyl derivative | 58 |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
-
Suzuki Coupling :
Reaction with phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours introduces a phenyl group at the oxolane ring, forming N-(4,4-difluorocyclohexyl)-3-(phenyl)oxolane-3-carboxamide .
| Catalyst | Base | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 90°C, 12h | Phenyl-substituted oxolane | 63 |
Analytical Characterization
Key techniques used to confirm reaction outcomes include:
Scientific Research Applications
Cancer Treatment
N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide has been investigated for its potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair mechanisms. Inhibiting PARP activity can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing cancer cells from repairing DNA damage caused by these treatments.
- Case Study : A study demonstrated that compounds similar to this compound effectively inhibited PARP-1 activity, showing promise for treating various cancers, including breast and ovarian cancers .
Cardiovascular Diseases
The compound's ability to modulate cellular responses to stress and inflammation suggests potential applications in treating cardiovascular diseases. By inhibiting pathways that lead to myocardial injury, it may help in conditions like myocardial reperfusion injury and diabetic cardiovascular dysfunction.
- Case Study : Research has indicated that PARP inhibitors can reduce myocardial damage during ischemia-reperfusion events, highlighting the therapeutic potential of compounds like this compound in cardiovascular health .
Neurological Disorders
This compound may also play a role in treating central nervous system injuries and neurodegenerative disorders due to its effects on neuroinflammation and neuronal survival pathways.
- Case Study : In models of stroke and traumatic brain injury, similar compounds have shown neuroprotective effects by inhibiting PARP activity, suggesting a pathway for developing new treatments for neurological conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Variations in the oxolane ring or the difluorocyclohexyl group can significantly influence its biological activity.
| Compound Structure | Activity Level | Notes |
|---|---|---|
| This compound | High | Selective PARP inhibitor |
| Similar derivatives | Moderate | Varying effects on PARP inhibition |
Future Research Directions
Ongoing research is needed to further elucidate the pharmacokinetics and toxicity profiles of this compound. Future studies should focus on:
- Clinical Trials : To assess efficacy in human populations with specific cancers or cardiovascular diseases.
- Combination Therapies : Exploring synergistic effects when used alongside existing chemotherapy agents or other therapeutic modalities.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may play a role in enhancing the compound’s binding affinity and selectivity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide, key structural and functional analogs are analyzed below:
N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts
Source: AstraZeneca patent (EP Bulletin, 2008)
- Core Structure : Benzimidazole ring substituted with tert-butyl and ethanesulfonamide groups.
- Shared Feature : 4,4-Difluorocyclohexyl moiety linked via a methyl group.
- Key Differences: Backbone: Benzimidazole (aromatic heterocycle) vs. oxolane-carboxamide (non-aromatic). Functional Groups: Ethanesulfonamide (acidic proton donor) vs. carboxamide (neutral hydrogen-bonding capability). Physicochemical Properties: The sulfonamide group in the AstraZeneca compound increases acidity (pKa ~1–2), enhancing solubility in basic media, while the oxolane-carboxamide likely has higher passive membrane permeability due to reduced polarity.
4,4-Difluorocyclohexyl-Containing Carboxamides
- Example : N-(4,4-Difluorocyclohexyl)piperidine-4-carboxamide
- Comparison :
- Structural Variance : Piperidine (six-membered amine ring) vs. oxolane (five-membered ether ring).
- Electronics : The ether oxygen in oxolane reduces basicity compared to piperidine’s amine, altering interactions with biological targets.
- Conformation : Oxolane’s restricted ring puckering may limit binding modes compared to piperidine’s flexibility.
Data Table: Comparative Analysis
† Patent data indicates improved solubility in salt forms (e.g., HCl salt: >1 mg/mL).
Research Findings and Implications
- 4,4-Difluorocyclohexyl Motif : This group is a recurring feature in medicinal chemistry for enhancing metabolic stability and binding affinity. Its electronegative fluorine atoms may engage in halogen bonding with target proteins, as seen in kinase inhibitors.
- Oxolane vs. Benzimidazole Cores: The oxolane-carboxamide’s non-aromatic structure may reduce off-target interactions compared to benzimidazole-based drugs, which often exhibit promiscuity due to planar aromatic systems.
- Sulfonamide vs. Carboxamide: Sulfonamides generally offer stronger acidity and hydrogen-bonding capacity, favoring ionic interactions in hydrophilic binding pockets.
Biological Activity
N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several notable structural features:
- Oxadiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological properties.
- Difluorocyclohexyl Group : This moiety increases lipophilicity, potentially enhancing biological activity.
- Furan Carboxamide Moiety : This component imparts additional chemical properties that may influence biological interactions.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve:
- Interaction with Enzymes/Receptors : The compound may bind to specific molecular targets, modulating their activity.
- Signal Transduction Pathways : It may influence pathways related to cell survival and apoptosis, impacting various cellular processes.
Antimicrobial Properties
Preliminary studies suggest that compounds with oxadiazole moieties exhibit significant antimicrobial effects. This compound may inhibit bacterial growth through mechanisms that disrupt cellular processes. The compound's effectiveness against various bacterial strains has been noted, indicating potential as an antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of oxadiazole possess anticancer properties. This compound's unique structure may allow it to target specific pathways involved in tumor growth and proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation. Investigations into its neuroprotective effects are also ongoing, particularly in models of ischemic stroke.
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound in various contexts:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant inhibition of bacterial growth; further studies needed to determine specific mechanisms. |
| Anticancer Efficacy | Demonstrated cytotoxic effects on cancer cell lines; ongoing research to identify specific molecular targets. |
| Anti-inflammatory Impact | Potential to reduce inflammation in preclinical models; requires further validation through clinical trials. |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide?
Methodological Answer:
The compound is typically synthesized via coupling reactions between oxolane-3-carboxylic acid derivatives and 4,4-difluorocyclohexylamine. A common approach involves activating the carboxylic acid group using reagents like HATU or EDCI, followed by amide bond formation under inert conditions (e.g., nitrogen atmosphere). For example, in analogous syntheses (e.g., compound 71 in ), yields of ~22% were achieved using carbodiimide-based coupling agents.
Characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm regiochemistry and purity. Key peaks include δ ~8.8–9.4 ppm for aromatic protons in related structures .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ ion at m/z ~473 for similar compounds) .
- HPLC : Reverse-phase chromatography (e.g., acetonitrile/water gradients) to assess purity (>95% for research-grade material) .
Basic: How can researchers evaluate the biological activity of this compound in vitro?
Methodological Answer:
Initial screening should focus on target-specific assays based on structural analogs. For instance:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition in ) with IC₅₀ calculations.
- Cellular Assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines or primary cells, noting EC₅₀ values.
- Kinase Profiling : If applicable, screen against kinase panels (e.g., IL-17A inhibition as in LY-3509754, ) using ATP-competitive assays.
Key Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to rule out nonspecific effects .
Advanced: What computational strategies are effective for studying its binding modes and electronic properties?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite. For example, redocking of a related compound (QYS_401 in ) achieved a rerank score of -108.188 with SARS-CoV-2 Mpro. Parameters: grid box centered on catalytic dyad (e.g., x = -20.15, y = 4.28, z = 2.28) and 11 Å radius .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess protein-ligand stability (RMSD < 2.0 Å acceptable) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications : Replace oxolane with tetrahydrofuran or cyclohexane to study ring size effects (see , compounds 71–74).
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclohexyl moiety to enhance metabolic stability.
- Bioisosteres : Swap the carboxamide with sulfonamide or urea groups while monitoring potency shifts.
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, compound 73 () showed enhanced activity with dual difluorocyclohexyl groups .
Advanced: How to resolve contradictions in experimental data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric states. For diastereomers, use NOESY to confirm spatial proximity of protons .
- Docking vs. Activity Mismatches : Validate binding poses with mutagenesis (e.g., alanine scanning of protease active sites) or SPR to measure binding kinetics (KD) .
- Yield vs. Purity Trade-offs : Optimize purification using preparative HPLC with trifluoroacetic acid as a modifier or silica gel chromatography for nonpolar analogs .
Advanced: What analytical techniques are critical for detecting polymorphism or hydrate formation?
Methodological Answer:
- PXRD : Compare diffraction patterns of batches; sharp peaks indicate crystalline forms (e.g., AstraZeneca’s crystalline salts in ).
- DSC/TGA : Monitor endothermic events (melting points) and weight loss (dehydration) between 25–300°C.
- ssNMR : Resolve chemical shift splitting caused by crystallographic packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
